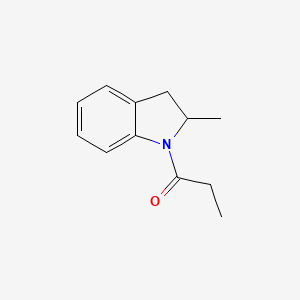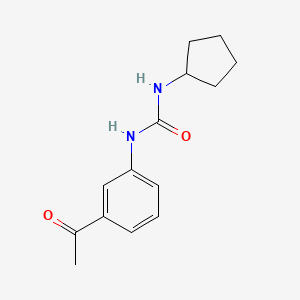
1-(2-Methyl-2,3-dihydroindol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-2,3-dihydroindol-1-yl)propan-1-one, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other synthetic cathinones such as mephedrone and methylone. MDPV has been a subject of interest in scientific research due to its potential as a treatment for various neurological and psychiatric disorders.
作用機序
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to contribute to the stimulant effects of MDPV.
Biochemical and Physiological Effects
MDPV has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and locomotor activity. Additionally, MDPV has been shown to increase dopamine release in the nucleus accumbens, a brain region associated with reward and motivation.
実験室実験の利点と制限
MDPV has several advantages and limitations for use in lab experiments. Advantages include its high potency, selectivity for dopamine transporters, and ability to produce robust behavioral effects. Limitations include its potential for abuse and neurotoxicity, as well as the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
There are several potential future directions for research on MDPV. One area of interest is the development of novel treatments for addiction and other psychiatric disorders based on the pharmacological properties of MDPV. Additionally, further research is needed to better understand the neurotoxic effects of MDPV and to develop strategies for minimizing these effects. Finally, research is needed to develop more effective and efficient methods for synthesizing and handling MDPV in the lab.
合成法
MDPV can be synthesized through several methods, including the Leuckart reaction, reductive amination, and condensation. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium cyanoborohydride. Condensation involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2-aminoindane in the presence of a Lewis acid catalyst.
科学的研究の応用
MDPV has been studied for its potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and addiction. Studies have shown that MDPV has a high affinity for the dopamine transporter, which may contribute to its potential as a treatment for addiction. Additionally, MDPV has been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-12(14)13-9(2)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCFSVPLGGTSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-2,3-dihydroindol-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)

![Methyl 2-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7461117.png)
![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)



![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)
